molecular formula C18H10BrFN4O2S B2577987 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-71-8

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2577987
CAS RN: 477298-71-8
M. Wt: 445.27
InChI Key: GGWPTDMROSHJBJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrFN4O2S and its molecular weight is 445.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescence Characteristics

This compound's derivatives exhibit notable photoluminescence characteristics. For instance, a related compound, (Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile, demonstrates green fluorescence in solid state and solution under UV irradiation, with good thermal stability (Xu, Yu, & Yu, 2012).

Antifungal Applications

In the pharmaceutical domain, derivatives of this compound are synthesized for potential use as antifungal agents. Specifically, thiazoline and thiophene derivatives linked to indole moiety are prepared for their potential antifungal properties (Gomha & Abdel‐Aziz, 2012).

Nucleophilic Substitution Reactions

The compound's derivatives are used in studying nucleophilic substitution reactions, which are fundamental in organic synthesis. An example is the investigation of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines (Koh, Han, & Lee, 1999).

Anti-Cancer Applications

Some derivatives have been found to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth, suggesting potential applications in cancer treatment (Wedge et al., 2002).

Aggregation Enhanced Emission Effects

Derivatives of this compound show aggregation enhanced emission (AIE) effects, significant for applications in material science. For instance, a diphenylacrylonitrile derivative exhibited distinct piezochromic behaviors under hydrostatic pressure (Ouyang et al., 2016).

Optoelectronic Applications

Thiophene dyes derived from this compound are explored for optoelectronic applications, especially for optical limiting behaviors important in protecting human eyes and optical sensors (Anandan et al., 2018).

Biomedical and Environmental Applications

Its derivatives are also used in creating multipurpose polymeric particles for drug delivery in the biomedical field and for the removal of organic contaminants in environmental applications (Sahiner, Butun, & Ilgin, 2011).

properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2S/c19-13-3-6-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-1-4-14(5-2-11)24(25)26/h1-7,9-10,22H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWPTDMROSHJBJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.